(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Overview
Description
This complex compound belongs to the class of steroids . Its intricate structure comprises multiple rings and functional groups. Let’s explore its properties and implications.
Molecular Structure Analysis
The compound’s molecular formula is C30H48O7*.* Let’s dissect its structure:
- Steroid Backbone : The cyclopenta[a]phenanthrene core forms the backbone, with multiple methyl groups (pentamethyl) at specific positions.
- Hydroxyl Groups : The two hydroxyl groups at positions 2 and 16 contribute to its biological activity.
- Chiral Centers : The compound contains several chiral centers (8S, 9S, 10S, 13R, 14S, 17R), indicating its stereochemistry.
Chemical Reactions Analysis
- Hydroxylation : The hydroxyl groups at positions 2 and 16 suggest potential enzymatic hydroxylation reactions.
- Oxidations and Reductions : Oxidative or reductive transformations may occur at the carbonyl groups.
- Conjugation : The trihydroxyheptanoyl side chain (at position 17) could participate in conjugation reactions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- UV-Vis Spectra : Analyze its UV absorption spectrum for characteristic peaks.
- Stability : Consider its stability under different conditions (pH, temperature).
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Due to its complexity, researchers should handle it with care.
- Environmental Impact : Evaluate its potential impact on the environment.
Future Directions
- Biological Studies : Investigate its effects on cells, tissues, and organisms.
- Structure-Activity Relationship : Correlate its structure with biological activity.
- Drug Development : Explore its potential as a drug lead or therapeutic agent.
properties
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3/t16-,18?,19-,20?,23-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGLZDYMEULGSX-COELDGDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC([C@@H]([C@]1(CC(=O)[C@]3([C@H]2CC=C4[C@@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
CAS RN |
5979-41-9 | |
Record name | Cucurbitacin J | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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